PROTAC pan-IAP degrader-1
Description
Biological Significance of Inhibitor of Apoptosis Proteins (IAPs) in Cellular Regulation
Inhibitor of apoptosis proteins (IAPs) are a family of evolutionarily conserved regulators critical for maintaining cellular homeostasis. Characterized by the presence of baculoviral IAP repeat (BIR) domains, these proteins orchestrate cell survival, immune responses, and apoptosis through direct interactions with caspases and modulation of ubiquitin-mediated signaling. The human IAP family includes cIAP1, cIAP2, XIAP, and survivin, each playing distinct roles in cellular regulation. For instance, XIAP directly inhibits caspase-3 and caspase-7, while cIAP1/2 regulate nuclear factor-kappa B (NF-κB) activation via their E3 ubiquitin ligase activity.
The structural architecture of IAPs further underscores their functional versatility. A typical IAP protein contains one to three BIR domains, which mediate protein-protein interactions, and a C-terminal RING domain responsible for ubiquitin transfer. This dual-domain organization enables IAPs to serve as signaling hubs, integrating apoptotic stimuli with inflammatory and survival pathways. For example, cIAP1/2 participate in tumor necrosis factor receptor (TNFR) superfamily signaling by promoting the ubiquitination of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), thereby modulating NF-κB activation and preventing necroptosis.
Dysregulation of IAPs is a hallmark of cancer, with overexpression observed in numerous malignancies. Survivin, an IAP family member absent in most adult tissues, is ubiquitously expressed in tumors and correlates with poor prognosis. Similarly, elevated cIAP1/2 levels contribute to chemotherapy resistance by suppressing caspase activation and enhancing NF-κB-driven survival signals. These observations position IAPs as compelling therapeutic targets, necessitating strategies that transcend conventional inhibition.
Evolution of Proteolysis-Targeting Chimeras (PROTACs) as a Novel Therapeutic Strategy
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery, enabling selective degradation of disease-causing proteins. Unlike small-molecule inhibitors that merely block protein activity, PROTACs recruit E3 ubiquitin ligases to tag target proteins for proteasomal destruction. This catalytic mechanism allows sustained effects even after the PROTAC molecule dissociates, offering advantages in potency, selectivity, and overcoming drug resistance.
The conceptual framework for PROTACs emerged in the early 2000s, with foundational work demonstrating the feasibility of hijacking the ubiquitin-proteasome system for targeted degradation. A typical PROTAC comprises three elements: (1) a ligand binding the protein of interest, (2) a linker region, and (3) a recruiter for an E3 ubiquitin ligase. For PROTAC pan-IAP degrader-1, the IAP-binding moiety is linked to a cereblon (CRBN) E3 ligase ligand, enabling the formation of a ternary complex that directs IAPs to the proteasome.
The evolution of PROTAC technology has been accelerated by structural insights into E3 ligase-substrate interactions. CRBN and von Hippel-Lindau (VHL) ligases are commonly utilized due to their well-characterized ligand-binding pockets and ubiquitylation efficiency. This compound exemplifies this progress, employing a CRBN-recruiting scaffold to achieve degradation of multiple IAP family members, a feat unattainable with monovalent inhibitors.
Rationale for Developing Pan-IAP Degraders in Oncological Research
The development of pan-IAP degraders like this compound is driven by the limitations of traditional IAP antagonists and the therapeutic potential of simultaneous cIAP1/2 and XIAP degradation. Smac mimetics, first-generation IAP antagonists, selectively target cIAP1/2 but spare XIAP, allowing residual anti-apoptotic activity. In contrast, this compound induces ubiquitination and degradation of all three targets, leading to robust caspase activation and apoptotic cell death.
| Comparative Analysis of IAP-Targeting Strategies | ||
|---|---|---|
| Parameter | Smac Mimetics | This compound |
| -------------------------- | ---------------------------- | -------------------------------- |
| Target Scope | cIAP1/2 | cIAP1/2, XIAP |
| Mechanism | Competitive inhibition | Protein degradation |
| Caspase Activation | Partial | Complete |
| Resistance Development | Common | Reduced |
The rationale for pan-IAP degradation extends beyond apoptosis induction. IAPs regulate epithelial-mesenchymal transition (EMT) and metastatic potential through NF-κB and mitogen-activated protein kinase (MAPK) pathways. This compound suppresses TNFα-induced NF-κB activation by inhibiting inhibitor of nuclear factor kappa-B kinase (IKK) phosphorylation, thereby attenuating cancer cell migration and invasion. This dual mechanism—apoptosis promotion and metastasis suppression—positions pan-IAP degraders as multifunctional agents in oncology.
Furthermore, the catalytic nature of PROTACs addresses pharmacokinetic challenges associated with stoichiometric inhibitors. A single molecule of this compound can mediate multiple rounds of degradation, enhancing efficacy at lower doses. This property is particularly advantageous for targets like IAPs, which are often overexpressed in tumors and contribute to therapeutic resistance.
Properties
Molecular Formula |
C61H82N8O9S |
|---|---|
Molecular Weight |
1103.4 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H82N8O9S/c1-37(40-26-28-43(29-27-40)54-38(2)63-36-79-54)64-57(73)50-31-44(70)34-68(50)60(76)55(61(4,5)6)66-52(71)25-13-14-30-77-45-21-16-22-46(32-45)78-47-33-51(58(74)65-49-24-15-20-41-17-11-12-23-48(41)49)69(35-47)59(75)53(42-18-9-8-10-19-42)67-56(72)39(3)62-7/h11-12,16-17,21-23,26-29,32,36-37,39,42,44,47,49-51,53,55,62,70H,8-10,13-15,18-20,24-25,30-31,33-35H2,1-7H3,(H,64,73)(H,65,74)(H,66,71)(H,67,72)/t37-,39-,44+,47-,49-,50-,51-,53-,55+/m0/s1 |
InChI Key |
SMENADKMMXTZAZ-JQSOXEIFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)O[C@H]5C[C@H](N(C5)C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C(=O)N[C@H]7CCCC8=CC=CC=C78)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)OC5CC(N(C5)C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C(=O)NC7CCCC8=CC=CC=C78)O |
Origin of Product |
United States |
Preparation Methods
Structural Design and Target Rationale
PROTAC Architecture
PROTAC pan-IAP degrader-1 is a heterobifunctional molecule comprising:
- IAP-binding ligand : Derived from a Boc-protected IAP antagonist (65 ), which selectively targets the BIR3 domains of cIAP1, cIAP2, and XIAP.
- E3 ligase recruiter : A von Hippel-Lindau (VHL) ligand (VH032 or Me-VHL ligand 69 ) to engage the CRL2^VHL ubiquitin ligase complex.
- Linker : A flexible polyethylene glycol (PEG) or alkyl-based spacer optimizing ternary complex formation.
Degradation Mechanism
The compound induces ubiquitination of IAPs via proximity-driven recruitment of the E3 ligase, leading to proteasomal degradation. This catalytic mechanism enables sub-stoichiometric activity, with DC50 values of 0.7 nM (XIAP), 2.4 nM (cIAP1), and 6.2 nM (cIAP2) in MM.1S multiple myeloma cells.
Synthesis of this compound
Linker Preparation
Linker design critically influences PROTAC efficacy. Eight distinct linkers (L1a–L8a ) were synthesized and evaluated:
| Linker | Composition | Synthesis Method | Key Feature |
|---|---|---|---|
| L1a | C5 alkyl | BAIB/TEMPO oxidation of primary alcohol | Short, hydrophobic |
| L6a | C6–O–C6 PEG | Elongation with tert-butyl bromoacetate | Enhanced solubility |
| L8a | C6–O–C5 alkyl-PEG | Sequential alkylation and deprotection | Balanced flexibility/rigidity |
- BAIB/TEMPO-mediated oxidation : Primary alcohols (e.g., C6–O–C6 diol) were oxidized to carboxylic acids for conjugation.
- Elongation with tert-butyl esters : For PEG-containing linkers (L6a–L8a), precursors were functionalized with tert-butyl bromoacetate or 6-bromohexanoate, followed by acidic deprotection (TFA/CH2Cl2).
Ligand Conjugation
VHL Ligand Coupling
The VHL ligand (VH032 ) was attached to the linker via amide bond formation:
- Activation : Linker carboxylic acids (e.g., L6a) were activated with HATU/DIPEA in DMF.
- Coupling : Reacted with VH032’s primary amine, yielding intermediates 75–81 .
IAP Ligand Assembly
The Boc-protected IAP ligand (65 ) was alkylated with VHL-linker conjugates:
- Alkylation : Intermediate 75–81 reacted with 65 under basic conditions (K2CO3, DMF), forming PROTAC precursors.
- Deprotection : Boc groups were removed using TFA/CH2Cl2, yielding final compounds 1–8 .
Me-VHL Optimization
To enhance VHL binding, VH032 was replaced with Me-VHL ligand 69 , improving DC50 values by 3-fold (e.g., XIAP DC50 = 0.7 nM for 9 vs. 2.1 nM for 1 ).
Analytical Characterization
Degradation Profiling
Western blot analysis in MM.1S cells confirmed pan-IAP degradation:
| PROTAC | cIAP1 Dmax (%) | cIAP2 Dmax (%) | XIAP Dmax (%) | Time to Dmax (h) |
|---|---|---|---|---|
| 9 | 99 | 90 | 99 | 3 |
| 25 | 100 | 95 | 100 | 3 |
Key findings :
Comparative Analysis with Traditional IAP Inhibitors
| Compound | Mechanism | cIAP1 DC50 (nM) | XIAP DC50 (nM) | Pan-IAP Efficacy |
|---|---|---|---|---|
| PROTAC 9 | Degrader | 2.4 | 0.7 | Yes |
| Birinapant | Antagonist | 1.1 | >1000 | No |
| AZD5582 | Antagonist | 0.8 | >1000 | No |
Advantages of PROTAC 9 :
Optimization and Scale-Up Challenges
Late-Stage Modifications
Chemical Reactions Analysis
Types of Reactions
PROTAC pan-IAP degrader-1 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target IAP proteins, facilitated by the recruited E3 ligase.
Proteasomal Degradation: Following ubiquitination, the tagged IAP proteins are recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin: A small regulatory protein that tags the target proteins for degradation.
E3 Ubiquitin Ligase: Enzymes such as cereblon or VHL that facilitate the transfer of ubiquitin to the target protein.
Proteasome: A protein complex that degrades the ubiquitinated proteins.
Major Products Formed
The major products formed from these reactions are the degraded fragments of XIAP, cIAP1, and cIAP2, which are then processed and eliminated by the cell .
Scientific Research Applications
Targeting IAP Proteins
IAPs, including cIAP1, cIAP2, and XIAP, are known to inhibit apoptosis and contribute to cancer cell survival. PROTAC pan-IAP degrader-1 has demonstrated the ability to effectively degrade these proteins:
- Efficacy : In studies using multiple myeloma cell lines (e.g., MM.1S), this compound achieved up to 99% degradation of XIAP and significant depletion of cIAP1 and cIAP2 at low concentrations (0.1 μM) .
- Selectivity : The compound exhibited selectivity for XIAP over other IAPs, making it a valuable tool for studying the specific roles of these proteins in cancer .
Combination Therapies
The use of this compound in combination with other therapeutic agents can enhance its efficacy:
- Synergistic Effects : When combined with traditional chemotherapeutics or targeted therapies, this compound may enhance apoptotic signaling pathways, leading to improved treatment outcomes .
- Resistance Overcoming : By degrading IAPs that confer resistance to apoptosis, this compound may restore sensitivity to treatments that previously failed due to IAP-mediated survival mechanisms .
Case Study 1: Multiple Myeloma
In a study involving multiple myeloma cells treated with this compound:
- Results : The treatment resulted in rapid degradation of IAPs within 3 hours at concentrations as low as 0.1 μM. This led to increased apoptosis and reduced cell viability compared to untreated controls.
- : These findings suggest that targeting IAPs with this compound can effectively induce cell death in multiple myeloma cells resistant to conventional therapies .
Case Study 2: Chronic Lymphocytic Leukemia
Another study focused on chronic lymphocytic leukemia (CLL) cells demonstrated:
- Results : The application of this compound led to significant reductions in IAP levels and enhanced apoptosis rates in CLL cells expressing high levels of XIAP.
- : This highlights the potential of this compound as a therapeutic option for hematological malignancies characterized by elevated IAP expression .
Comparative Data Table
| Compound | Targeted Proteins | Max Degradation (%) | Concentration (μM) | Cell Line |
|---|---|---|---|---|
| This compound | XIAP, cIAP1, cIAP2 | 99 | 0.1 | MM.1S |
| Birinapant | cIAP1 | 90 | 0.5 | MM.1S |
| AZD5582 | cIAP1, cIAP2 | 85 | 0.5 | CLL HG3 |
Mechanism of Action
PROTAC pan-IAP degrader-1 exerts its effects through the following mechanism:
Binding to IAPs: The target protein ligand binds specifically to XIAP, cIAP1, and cIAP2.
Recruitment of E3 Ligase: The E3 ligase ligand recruits an E3 ubiquitin ligase, forming a ternary complex with the target protein.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin to the target IAP proteins.
Proteasomal Degradation: The ubiquitinated IAP proteins are recognized and degraded by the proteasome, leading to reduced levels of these proteins and promoting apoptosis in cancer cells
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
| Compound | Target Protein(s) | E3 Ligase Used | Degradation Efficiency (DC₅₀) | Indication |
|---|---|---|---|---|
| PROTAC pan-IAP degrader-1 | XIAP, cIAP1, cIAP2 | Undisclosed* | Effective in MM.1S cells | Hematologic malignancies |
| PROTAC CRABP-II Degrader-1 | CRABP-II | cIAP1 | ~10 nM (HT1080 cells) | Retinoid signaling diseases |
| PROTAC RAR Degrader-1 | RAR | cIAP1 | 30 μM (HT1080 cells) | Cancer, differentiation |
| PROTAC EZH2 Degrader-1 | EZH2 | VHL or CRBN | IC₅₀: 1.97 nM (H128-LM cells) | Refractory SCLC |
Mechanistic Advantages
- Broad IAP Targeting : Unlike PROTAC CRABP-II Degrader-1 and RAR Degrader-1 (which are SNIPERs targeting single proteins via cIAP1), this compound simultaneously degrades XIAP, cIAP1, and cIAP2. This polypharmacology may overcome compensatory upregulation of IAPs observed in resistant cancers .
- Potency: PROTAC EZH2 Degrader-1 achieves sub-nanomolar IC₅₀ values in drug-resistant SCLC models, comparable to this compound’s efficacy in myeloma cells. However, this compound’s multi-target degradation may confer broader therapeutic utility .
Pharmacokinetic and Pharmacodynamic Challenges
- Hook Effect: this compound, like other PROTACs, exhibits a "hook effect" at high concentrations, where excessive drug levels disrupt ternary complex formation, reducing degradation efficiency. This contrasts with SNIPERs, which show less pronounced hook effects due to weaker E3 ligase engagement .
- Metabolic Stability : this compound’s metabolic stability remains unquantified in public data, whereas PROTAC PARP-1 degraders (e.g., compound 2) require optimization for improved half-life and clearance profiles .
Research Findings and Clinical Implications
- In Vitro Efficacy : this compound achieves >80% degradation of XIAP and cIAP1/2 in MM.1S cells within 24 hours, outperforming traditional IAP antagonists like LCL161, which only inhibit IAPs without inducing degradation .
- Synergy with Chemotherapy : Similar to PROTAC EZH2 Degrader-1 (which reverses chemoresistance in SCLC), this compound is hypothesized to enhance sensitivity to bortezomib in myeloma by eliminating IAP-mediated survival signals .
- Selectivity Concerns : Proteomic studies of IRAK4 degraders reveal off-target degradation of kinases like TBK1 and IKKE, highlighting the need for similar selectivity validation for this compound .
Q & A
Q. What are the core structural components of PROTAC pan-IAP degraders, and how do they influence target degradation?
PROTAC pan-IAP degraders consist of three elements: (1) a pan-IAP ligand (e.g., LCL161 derivative) for E3 ligase recruitment, (2) a linker that modulates spatial flexibility, and (3) a target-binding moiety (e.g., IMiD or inhibitor). The linker length and rigidity critically affect ternary complex formation between the PROTAC, target protein, and E3 ligase. For example, PROTAC RAR Degrader-1 uses a cIAP1 ligand and a flexible polyethylene glycol (PEG) linker to optimize degradation efficiency . Similarly, PROTAC Mcl1 degrader-1 incorporates pomalidomide (CRBN ligand) with a hydrophobic linker to enhance proteasome-mediated degradation .
Q. What in vitro assays are essential for evaluating PROTAC pan-IAP degrader efficacy?
Key assays include:
- DC50/Dmax Determination : Measure the concentration required to degrade 50% of the target protein (DC50) and maximum degradation capacity (Dmax) via immunoblotting or quantitative mass spectrometry. For instance, PROTAC SGK3 degrader-1 achieves 80% degradation at 0.3 μM .
- Cell Viability Assays : Use MTT or CellTiter-Glo to assess antiproliferative effects (e.g., PROTAC EZH2 degrader-1 overcomes resistance in SCLC models ).
- Apoptosis/Cell Cycle Analysis : Flow cytometry with Annexin V/PI staining or propidium iodide to quantify apoptosis and cell cycle arrest, as demonstrated with PROTAC K-Ras Degrader-1 in pancreatic cancer .
Q. How do researchers validate target engagement and ubiquitination in PROTAC pan-IAP degraders?
- Co-Immunoprecipitation (Co-IP) : Confirm ternary complex formation by pulling down the target protein and detecting E3 ligase association via Western blot .
- Ubiquitination Assays : Treat cells with proteasome inhibitors (e.g., MG132) to accumulate ubiquitinated proteins, followed by immunoprecipitation and anti-ubiquitin antibody detection .
Advanced Research Questions
Q. How does E3 ligase selection (cIAP1 vs. XIAP) impact PROTAC pan-IAP degrader specificity and resistance?
cIAP1-based degraders (e.g., pan-IAP/ERα-CIDE) induce autoubiquitination and degradation of cIAP1, while XIAP remains stable and sustains target ubiquitination. siRNA knockdown of XIAP reduces ERα degradation efficiency, highlighting XIAP's role in sustaining activity . In contrast, CRBN-based PROTACs (e.g., PROTAC Mcl1 degrader-1) avoid IAP auto-degradation but may require optimization for tissue-specific E3 ligase expression .
Q. What strategies address resistance to PROTAC pan-IAP degraders in preclinical models?
- Combination Therapy : Co-treatment with pan-IAP antagonists (e.g., GDC-0152) and ERα degraders (e.g., fulvestrant) mimics PROTAC pan-IAP/ERα-CIDE's dual mechanism, enhancing caspase activation and cell death .
- Proteasome Modulation : Use inhibitors like bortezomib to restore degradation capacity in cells with impaired proteasome function .
- Linker Engineering : Adjust linker hydrophobicity and length to improve cell permeability and ternary complex stability .
Q. How can computational tools predict PROTAC pan-IAP degrader pharmacokinetics and target engagement?
Software like ANDROMEDA (Prosilico) analyzes SMILES notations to predict solubility, membrane permeability, and binding affinity. For example, PROTACs with high molecular weight (>1,000 Da) may require lipid nanoparticle formulations for in vivo delivery . Molecular dynamics simulations further model ternary complex stability, as seen in PROTAC EED degrader-1 design .
Q. What advanced techniques characterize PROTAC pan-IAP degrader mechanisms in vivo?
- Global Proteomics : Quantify off-target effects by comparing protein abundance in treated vs. control cells (e.g., pan-IAP/ERα-CIDE spares XIAP while degrading cIAP1 ).
- Pharmacodynamic Biomarkers : Monitor NDRG1 phosphorylation (SGK3 substrate) or H3K27ac levels (EP300 target) to confirm on-target degradation .
- Resistant Mutant Models : Generate cells with CRISPR-edited E3 ligases (e.g., XIAP KO) to validate mechanism-dependent efficacy .
Methodological Guidance
- DC50/Dmax Calculation : Fit dose-response curves using non-linear regression (e.g., GraphPad Prism) from Western blot densitometry data .
- Ternary Complex Validation : Use NanoBRET or AlphaScreen assays to quantify PROTAC-induced proximity between target and E3 ligase .
- In Vivo Testing : Employ orthotopic or metastatic xenograft models (e.g., SCLC-LM in mice) with bioluminescence imaging to track tumor regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
